

APN-PEG4-Amine hydrochloride chemical structure

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Compound of Interest

Compound Name: APN-PEG4-Amine hydrochloride

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An In-depth Technical Guide to APN-PEG4-Amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-PEG4-Amine hydrochloride is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of therapeutic molecules such as antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group and a primary amine, separated by a 4-unit polyethylene glycol (PEG) spacer. The APN moiety offers exquisite chemoselectivity for cysteine residues, while the primary amine allows for conventional conjugation to electrophilic groups like N-hydroxysuccinimide (NHS) esters.[1]

The key innovation of the APN linker lies in its reaction with thiols. This "thiol-click" reaction results in a highly stable thioether linkage.[1][2][3] This stability is a significant advantage over traditional maleimide-based linkers, whose resulting conjugates can undergo retro-Michael addition, leading to premature cleavage and payload release in vivo.[4][5][6] The hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and provides sufficient spatial separation between the conjugated molecules.

Chemical Structure and Properties



The chemical structure of **APN-PEG4-Amine hydrochloride** combines the reactivity of the APN group with the versatility of a primary amine.

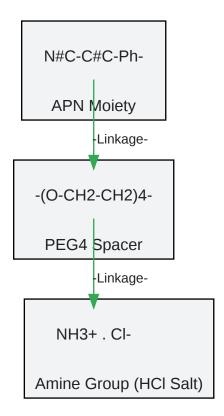


Figure 1: Chemical Structure of APN-PEG4-Amine Hydrochloride

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Caption: A simplified representation of the key functional components of APN-PEG4-Amine HCI.

Quantitative Data Summary

The physicochemical properties of **APN-PEG4-Amine hydrochloride** are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C20H28CIN3O5	[2][7]
Molecular Weight	425.91 g/mol	[2][3][7]
Physical Form	Oil	[1][3]
Purity	>95%	[1]
Solubility	Soluble in MeOH, DMF, and DMSO	[1][3]
Storage Condition	-20 °C	[1]

Mechanism of Action and Applications

APN-PEG4-Amine is a dual-functionality linker enabling sequential conjugation strategies. It is primarily used in the construction of ADCs, where a cytotoxic payload is linked to a monoclonal antibody.

Thiol-Specific Conjugation (APN Moiety)

The APN group reacts specifically and irreversibly with the thiol side chain of cysteine residues. [2][3] This reaction proceeds under mild aqueous conditions (pH 7.5-9.0) and demonstrates high chemoselectivity.[5] The resulting conjugate is significantly more stable in aqueous media and human plasma compared to maleimide-cysteine adducts, which is critical for developing robust and effective ADCs.[2][4][6]

Amine-Reactive Conjugation

The terminal primary amine serves as a versatile handle for attaching a wide range of molecules, such as cytotoxic drugs, imaging agents, or biotin tags. This is typically achieved by reacting the amine with a molecule containing an activated carboxylic acid, such as an NHS ester, to form a stable amide bond.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The logical workflow for synthesizing an ADC using **APN-PEG4-Amine hydrochloride** involves two primary stages:



- Payload-Linker Conjugation: A carboxylated drug payload is activated (e.g., with EDC/NHS)
 and then reacted with the amine group of the APN-PEG4-Amine linker.
- Antibody-Linker Conjugation: The purified payload-linker construct is then reacted with a monoclonal antibody that has available cysteine residues, forming a stable ADC.



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Caption: A typical two-stage workflow for the synthesis of an ADC using APN-PEG4-Amine HCl.

Experimental Protocols

The following protocols provide a general framework for using **APN-PEG4-Amine hydrochloride**. Optimization may be required based on the specific properties of the drug, protein, or other molecules involved.

Protocol 1: Amine Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a carboxylated molecule (e.g., a drug) to the amine group of the linker.

Materials:

- Carboxylated payload molecule
- APN-PEG4-Amine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)



- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
- Purification system (e.g., Reverse-phase HPLC)

Procedure:

- Payload Activation:
 - Dissolve the carboxylated payload in anhydrous DMF or DMSO.
 - o Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.
- · Conjugation to Linker:
 - Dissolve the APN-PEG4-Amine hydrochloride in the Coupling Buffer.
 - Add the activated payload solution to the linker solution. A molar ratio of 1:1 to 1:1.5
 (activated payload to linker) is recommended as a starting point.
 - Ensure the pH of the reaction mixture is between 7.2 and 7.5 to facilitate the reaction between the NHS ester and the primary amine.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.



 Purify the resulting payload-linker conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted components.

Protocol 2: Thiol-Specific Protein Conjugation

This protocol describes the conjugation of the APN-functionalized payload (from Protocol 1) to cysteine residues on a protein.

Materials:

- Purified APN-functionalized payload
- Cysteine-containing protein (e.g., antibody) in a suitable buffer
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-9.0
- Purification system (e.g., Size Exclusion Chromatography (SEC) or ultrafiltration)

Procedure:

- · Prepare Protein:
 - If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like
 DTT or TCEP, followed by buffer exchange to remove the reducing agent.
 - Ensure the protein is in an appropriate amine-free and thiol-free buffer, such as PBS.
 Adjust the pH to 7.5-9.0.
- Conjugation Reaction:
 - Add the APN-functionalized payload to the protein solution. A 5- to 20-fold molar excess of the linker-payload construct over the protein is a common starting point.
 - Incubate the reaction at room temperature for 2–12 hours.[5] The optimal time should be determined empirically.
- Purification:



- Remove excess, unreacted payload-linker construct and purify the final conjugate using a suitable method like SEC or repeated ultrafiltration.
- Characterization:
 - Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry.

Conclusion

APN-PEG4-Amine hydrochloride is a highly effective heterobifunctional linker for modern bioconjugation. Its defining feature is the APN moiety, which provides a mechanism for creating exceptionally stable thiol conjugates, overcoming a major limitation of maleimide-based chemistry. The inclusion of a PEG spacer and a versatile primary amine handle makes it an ideal tool for researchers in drug development and related fields who require precise control and high in vivo stability for their biomolecular constructs.

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